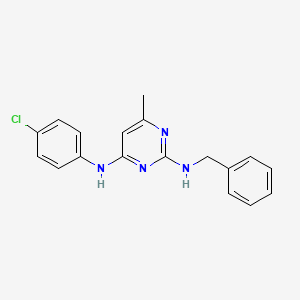![molecular formula C16H17ClN4OS B5516529 2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 4-piperazinopyrimidines involves the nucleophilic attack of corresponding trichloropyrimidines by amines. Mattioda et al. (1975) synthesized a series of 22 new 4-piperazinopyrimidines with a methylthio substituent at the pyrimidine ring's 5 position, showcasing the chemical flexibility of this core structure in generating compounds with varied pharmacological profiles (Mattioda et al., 1975).
Molecular Structure Analysis
Guérémy et al. (1982) conducted an in-depth study on the molecular structure of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines, revealing that their affinity for the dopamine receptor is significantly influenced by the substituents at the 2 and 5 positions of the pyrimidine ring. This study provides insight into how slight modifications in the chemical structure can impact biological activity and receptor affinity (Guérémy et al., 1982).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives, including those with piperazine linkages, has been explored in various contexts. For instance, reactions involving nucleophilic aromatic substitution can yield compounds with significant pharmacological activities, including antiemetic and analgesic properties. These reactions highlight the chemical versatility and potential for pharmacological application of pyrimidine derivatives (Mattioda et al., 1975).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility and crystal structure, play a crucial role in their pharmacological efficacy and drug formulation. Inkaya et al. (2013) reported a combined experimental and theoretical investigation of the molecular structure and spectroscopic parameters of a related compound, highlighting the importance of understanding these physical properties in drug design and development (Inkaya et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine and its derivatives, such as reactivity, stability, and interaction with biological targets, are central to their potential as pharmacological agents. Studies have shown that modifications in the pyrimidine and piperazine moieties can lead to compounds with a range of biological activities, including antiemetic and analgesic effects, demonstrating the potential for therapeutic application (Mattioda et al., 1975).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-23-12-3-4-14(17)13(11-12)15(22)20-7-9-21(10-8-20)16-18-5-2-6-19-16/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMNHQHNUWQNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)


![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)
![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)
![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)
![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)
![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)
![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)
